molecular formula C13H16O2 B14047403 trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate

trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate

Cat. No.: B14047403
M. Wt: 204.26 g/mol
InChI Key: UEFUJMMDLGDXLQ-NEPJUHHUSA-N
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Description

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by a cyclopropane ring substituted with an ethyl ester group and a meta-tolyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate olefin precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, open-chain structures

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,2R)-2-(m-tolyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-2-(p-tolyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-acetate

Uniqueness

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the meta-tolyl group. This configuration can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1

InChI Key

UEFUJMMDLGDXLQ-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC(=C2)C

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC(=C2)C

Origin of Product

United States

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